2-Benzyl-4-vinylisoindoline

HCV Protease Inhibitor Vaniprevir Synthesis Ring-Closing Metathesis

This C17H17N intermediate is indispensable for constructing Vaniprevir's 20-membered macrocyclic core via ring-closing metathesis (RCM). Its benzyl-protected amine and 4-vinyl group provide orthogonal reactivity that prevents side reactions, enabling the 55% overall yield in 9 steps — a marked improvement over the 30% macrolactamization route. Researchers developing generic HCV therapies or exploring SAR around the P2 isoindoline region should source this specific building block to replicate the cost-effective RCM protocol. Deprotected or precursor analogs compromise selectivity or increase step count. Secure the exact intermediate that sets the benchmark for high-efficiency macrocyclization.

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
CAS No. 923590-80-1
Cat. No. B1508731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-vinylisoindoline
CAS923590-80-1
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC2=C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C17H17N/c1-2-15-9-6-10-16-12-18(13-17(15)16)11-14-7-4-3-5-8-14/h2-10H,1,11-13H2
InChIKeyJWYLTITZINZIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-vinylisoindoline (CAS 923590-80-1): A Protected Isoindoline Intermediate for HCV Protease Inhibitor Synthesis


2-Benzyl-4-vinylisoindoline is a synthetic isoindoline derivative (C17H17N, MW 235.32 g/mol) defined by a benzyl protecting group on the isoindoline nitrogen and a vinyl substituent at the 4-position [1]. This specific substitution pattern is not generic; it serves as a critical, orthogonally protected intermediate in the synthesis of macrocyclic HCV NS3/4A protease inhibitors, most notably the clinical candidate Vaniprevir (MK-7009) [2].

Procurement Pitfall: Why Generic Isoindoline Analogs Cannot Replace 2-Benzyl-4-vinylisoindoline in HCV Drug Research


The orthogonal reactivity provided by the simultaneous presence of a benzyl-protected amine and a 4-vinyl group in 2-benzyl-4-vinylisoindoline is essential for the stepwise construction of the 20-membered macrocyclic core of Vaniprevir [1]. Simply substituting with the deprotected analog, 4-vinylisoindoline (CAS 923590-81-2), would expose a free amine, leading to uncontrolled side reactions during subsequent coupling steps. Conversely, using the closest precursor, 2-benzyl-4-bromoisoindoline (CAS 923590-78-7), necessitates additional functionalization steps to install the required olefin handle for ring-closing metathesis (RCM), increasing both step count and process mass intensity [2].

Quantifiable Differentiation of 2-Benzyl-4-vinylisoindoline Against Closest Analogs


25-Point Improvement in Total Synthesis Yield vs. the Original Macrolactamization Route

The use of 2-benzyl-4-vinylisoindoline as an intermediate is central to a 9-step Vaniprevir synthesis achieving a 55% overall yield, a quantifiable and significant improvement over the original macrolactamization-based process, which required 10 linear steps (21 total steps) and provided only a 30% overall yield [1]. This direct comparison of production routes establishes the compound's role in enabling a more atom-economical and cost-effective industrial process for a clinical-stage drug.

HCV Protease Inhibitor Vaniprevir Synthesis Ring-Closing Metathesis Process Chemistry

Nitrogen Protection Prevents a Synthetic Dead-End Versus Free Amine Analogs

The benzyl group in 2-benzyl-4-vinylisoindoline can be selectively cleaved with 1-chloroethyl chloroformate (ACE-Cl) in refluxing 1,2-dichloroethane to yield 4-vinylisoindoline without affecting the critical 4-vinyl group [1]. In contrast, the unprotected analog 4-vinylisoindoline (CAS 923590-81-2) cannot be used earlier in the synthesis because its free amine would compete in coupling reactions and form unwanted byproducts. This orthogonal protection strategy, quantified by the absence of vinyl group degradation during deprotection, is a prerequisite for the convergent synthetic route.

Orthogonal Protection Isoindoline Chemistry Selective Deprotection Process Chemistry

Pre-installed Vinyl Handle Bypasses an Extra Step Required by 2-Benzyl-4-bromoisoindoline

The 4-vinyl group in 2-benzyl-4-vinylisoindoline is directly installed via a Stille coupling and serves as the immediate handle for macrocyclization. In a documented alternative route, the use of 2-benzyl-4-bromoisoindoline requires a subsequent alkenylation step using potassium vinyltrifluoroborate before it can participate in ring-closing metathesis [1]. This represents a quantifiable reduction in synthetic complexity, eliminating one transformation step and the associated yield loss, purification, and resource expenditure.

Stille Coupling Vinylation Ring-Closing Metathesis Synthetic Efficiency

High, Standardized Purity (>95%) Enables Reproducible Results in Multi-Step Synthesis

2-Benzyl-4-vinylisoindoline is routinely supplied at a purity exceeding 95% and characterized by ¹H/¹³C NMR and X-ray crystallography to confirm regioselectivity . While many research-grade isoindoline derivatives are available, the reliable and verified purity of this specific compound is critical for the success of the multi-step Vaniprevir synthesis, where impurities from earlier intermediates can propagate and drastically reduce the yield of the final macrocycle. This established procurement standard reduces risk in sensitive research applications.

Chemical Purity Pharmaceutical Intermediate Quality Control Procurement Specification

High-Value Application Scenarios for 2-Benzyl-4-vinylisoindoline (CAS 923590-80-1)


Scale-Up and Generic Production of Vaniprevir (MK-7009)

The primary industrial application of 2-benzyl-4-vinylisoindoline is as a key intermediate in the most efficient reported synthesis of Vaniprevir, which achieves a 55% overall yield in 9 steps [1]. Pharmaceutical companies developing generic HCV therapies or conducting late-stage clinical trials will find this intermediate essential for replicating the cost-effective RCM-based route, which is demonstrably superior to the earlier macrolactamization process that yielded only 30% [1].

Research on Macrocyclic HCV NS3/4A Protease Inhibitors

For medicinal chemistry groups exploring structure-activity relationships (SAR) around the P2 isoindoline region of macrocyclic HCV protease inhibitors, 2-benzyl-4-vinylisoindoline serves as the ideal starting material. Its orthogonal protection allows for sequential functionalization, enabling the synthesis of diverse macrocyclic analogs for testing without the need to develop a new synthetic route for each derivative [2].

Development of Novel Ring-Closing Metathesis Methodologies

The compound provides a well-defined, complex substrate for developing and optimizing new ring-closing metathesis catalysts and conditions. Its use in the Vaniprevir synthesis, which employs a simultaneous slow addition protocol of catalyst and substrate to achieve macrocyclization at 0.13 M concentration with only 0.2 mol% catalyst loading, serves as a benchmark [1]. Researchers can leverage this intermediate to test new catalytic systems against a published, high-performance standard.

Quote Request

Request a Quote for 2-Benzyl-4-vinylisoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.